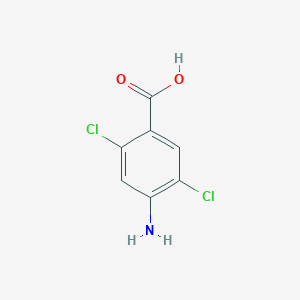

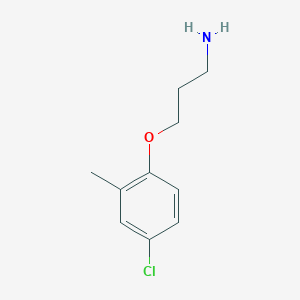

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene

Overview

Description

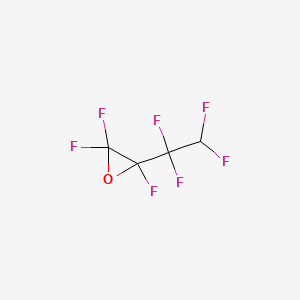

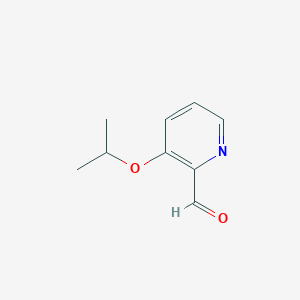

The compound “1-(3-Aminopropoxy)-4-chloro-2-methylbenzene” is an organic compound that contains an amine (-NH2) and an ether (-O-) functional group. The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amine and ether functional groups. The amine group is a base and can participate in hydrogen bonding, influencing the compound’s solubility and reactivity . The ether group is generally unreactive but can affect the compound’s polarity .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . Ethers, on the other hand, are relatively unreactive but can undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Amines are typically polar and can participate in intermolecular hydrogen bonding, which can affect properties like boiling point and solubility . Ethers are less polar and cannot hydrogen bond, which can also influence these properties .Scientific Research Applications

Advanced Oxidation Processes for Degradation

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) shows the generation of various by-products and their biotoxicity. This research highlights the effectiveness of AOPs in treating pharmaceutical compounds in aqueous media, which could be relevant for the degradation of complex organic chemicals, including "1-(3-Aminopropoxy)-4-chloro-2-methylbenzene" (Qutob et al., 2022).

Environmental Impact of Chemical Compounds

Another study reviewed the occurrence, fate, and behavior of parabens in aquatic environments. It discusses the biodegradability and persistence of chemical compounds in water bodies, offering a perspective on the environmental behavior of similar chemical structures (Haman et al., 2015).

Biosynthesis and Bioactivity of Phlorotannins

Research on phlorotannins, polyphenolic compounds found in brown seaweed, explores their biosynthesis, chemistry, and bioactivity. This study could provide a model for understanding the biological activities of phenolic compounds, including antioxidant, anti-inflammatory, and antimicrobial properties, which might be applicable to "this compound" (Shrestha et al., 2021).

Health Aspects of Methyl Paraben

An evaluation of the health aspects of methyl paraben, a widely used preservative, provides insights into the safety, metabolism, and potential effects of chemical preservatives. Understanding the toxicological profile of similar compounds could inform safety assessments of "this compound" (Soni et al., 2002).

Analytical Methods for Determining Antioxidant Activity

A review of analytical methods used in determining antioxidant activity discusses various assays for assessing the antioxidant potential of compounds. This methodology could be applied to evaluate the antioxidant properties of "this compound" and similar compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

A structurally similar compound, 4-{4-[4-(3-aminopropoxy)phenyl]-1h-pyrazol-5-yl}-6-chlorobenzene-1,3-diol, is known to interact with theHeat shock protein HSP 90-beta . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .

Mode of Action

Based on the structural similarity to the aforementioned compound, it may interact with its target protein, potentially altering its function and leading to downstream effects .

Biochemical Pathways

Compounds that interact with heat shock proteins often influence pathways related toprotein folding, degradation, and cellular stress responses .

Pharmacokinetics

Similar compounds often exhibit variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination . These factors can significantly impact the bioavailability of the compound.

Result of Action

Compounds that target heat shock proteins can potentially disrupt protein homeostasis within cells, leading to cellular stress and potentially cell death, particularly in cancer cells where these proteins are often overexpressed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target . Furthermore, the compound’s efficacy can be influenced by the specific cellular environment, including the expression levels of its target protein .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows biological activity, it could be studied as a potential therapeutic agent . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKBNOAFNIFUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)

![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)

![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)